molecular formula C11H9ClFNO2S B12067605 [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

Cat. No.: B12067605
M. Wt: 273.71 g/mol
InChI Key: OJLLIPDICAQXGQ-NTEUORMPSA-N
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Description

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is a structurally complex compound characterized by a dihydrothiochromene scaffold substituted with a fluorine atom at the 6-position and an (E)-configured imino group at the 4-position. The 2-chloroacetate moiety esterifies the amino group, introducing both electrophilic (chloro) and hydrogen-bonding (acetate) functionalities.

Properties

Molecular Formula

C11H9ClFNO2S

Molecular Weight

273.71 g/mol

IUPAC Name

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

InChI

InChI=1S/C11H9ClFNO2S/c12-6-11(15)16-14-9-3-4-17-10-2-1-7(13)5-8(9)10/h1-2,5H,3-4,6H2/b14-9+

InChI Key

OJLLIPDICAQXGQ-NTEUORMPSA-N

Isomeric SMILES

C\1CSC2=C(/C1=N/OC(=O)CCl)C=C(C=C2)F

Canonical SMILES

C1CSC2=C(C1=NOC(=O)CCl)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate typically involves the condensation of 6-fluoro-2,3-dihydrothiochromen-4-one with an appropriate amine, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the recycling of catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the chloroacetate moiety facilitates its cellular uptake. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

Target Compound :

  • Core : 2,3-Dihydrothiochromene (sulfur-containing heterocycle).
  • Substituents: 6-Fluoro (electron-withdrawing group). (E)-Imino group at C3. 2-Chloroacetate ester.

Comparisons :

Compound Name Core Structure Key Substituents Functional Implications
Decyl 2-chloroacetate Simple alkyl ester Decyl chain + 2-chloroacetate Enhanced lipophilicity; surfactant potential
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioether Thietanyloxy, methyl, thioacetate Antifungal/antibacterial activity likely
Cymoxanil Cyanoacetamide 2-Cyano, methoxyimino, ethylcarbamoyl Systemic fungicide (cell wall disruption)
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride Pyridine-acetate 3-Chloropyridyl, ethyl ester, hydrochloride Improved solubility; CNS drug candidate

Key Observations :

  • The fluoro-thiochromene core in the target compound distinguishes it from simpler esters (e.g., decyl 2-chloroacetate) and pyrimidine derivatives (e.g., ). Fluorine enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • The (E)-imino configuration may confer rigidity, influencing binding affinity in biological targets (e.g., kinase inhibitors) .

Yield Optimization :

  • Solvent selection (e.g., dichloromethane vs. toluene) and stoichiometric ratios (amine:chloroacetyl chloride) critically impact yields, as seen in decyl 2-chloroacetate synthesis (65–85% yields) .
  • Catalysts (e.g., DMAP) may enhance esterification efficiency.

Biological Activity

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structural features, including a thiochromen moiety and a chloroacetate group, suggest various mechanisms of action that may influence biological systems.

  • Molecular Formula : C10H10FN3S2
  • Molecular Weight : 253.33 g/mol
  • IUPAC Name : [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

The biological activity of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and energy metabolism.
  • Receptor Modulation : Interaction with various receptors could alter cellular responses, influencing physiological functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted on the antimicrobial properties of thiochromen derivatives showed that compounds similar to [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate exhibited significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

Compound MIC (µg/mL) Target Organism
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate32Staphylococcus aureus
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate64Escherichia coli

Cytotoxicity Assays

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at higher concentrations. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a selective cytotoxic effect.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis via caspase activation
MCF-730Cell cycle arrest and apoptosis

Case Studies

  • Case Study on Antioxidant Effects : In a controlled study, the administration of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate to diabetic rats resulted in a significant reduction in blood glucose levels and improved antioxidant enzyme activities compared to the control group. This suggests potential therapeutic applications in managing oxidative stress-related conditions.
  • Study on Inflammatory Response : Research indicated that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent. This finding supports its potential use in treating inflammatory diseases.

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